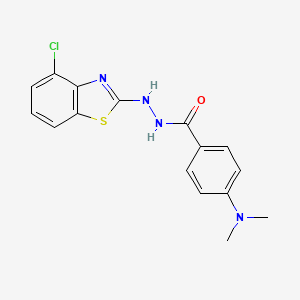

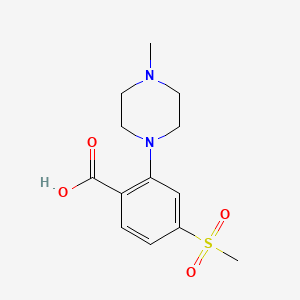

![molecular formula C19H23NO4 B2801294 [3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester CAS No. 1184952-24-6](/img/structure/B2801294.png)

[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester

Overview

Description

[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester is a chemical compound that has attracted the attention of many researchers due to its potential applications in scientific research. This compound is also known as FNPB and is commonly used as a fluorescent probe in various biochemical and physiological studies.

Scientific Research Applications

Diastereoselective Synthesis

One application involves the diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives, leading to the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, which are significant in medicinal chemistry for their biological activity (E. Garcia et al., 2006).

Crystal Packing Studies

Another study focuses on the crystal packing in some flexible carboxylic acids and esters attached to a naphthalene ring, highlighting the importance of weak intermolecular interactions in determining the structural arrangement of such compounds in the solid state (P. Mondal et al., 2008).

Synthetic and Crystallographic Studies

Synthetic and crystallographic studies of similar carbamic acid esters have been conducted to understand their structure and potential applications in designing materials with specific properties (R. Kant et al., 2015).

Enantioselective Synthesis

Research into the highly enantioselective synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid by catalytic Michael addition showcases the potential of naphthalene derivatives in asymmetric synthesis, which is crucial for the development of pharmaceuticals (Yeon-Ju Lee et al., 2005).

Enantioselective Preparation of Dihydropyrimidones

The enantioselective preparation of dihydropyrimidones using carbamic acid esters further demonstrates the role of these compounds in facilitating stereoselective chemical reactions, important for creating compounds with specific optical activities (J. M. Goss et al., 2009).

properties

IUPAC Name |

tert-butyl N-[3-(4-formylnaphthalen-1-yl)oxypropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-11-6-12-23-17-10-9-14(13-21)15-7-4-5-8-16(15)17/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZCMFISNCGZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=CC=C(C2=CC=CC=C21)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

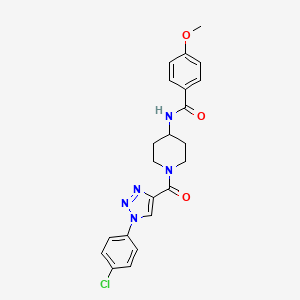

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2801211.png)

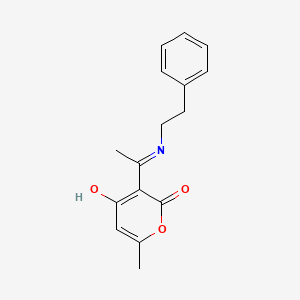

![2-Methyl-4-{[1-(2,3,4-trifluorobenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2801212.png)

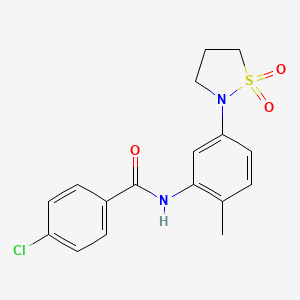

![3-ethyl-2-sulfanyl-3H,4H-benzo[g]quinazolin-4-one](/img/structure/B2801218.png)

![8-methoxy-2-methyl-3-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2801226.png)

![N-(benzo[d][1,3]dioxole-5-carbonyl)-N-phenylpiperidine-1-carboxamide](/img/structure/B2801227.png)

![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide](/img/structure/B2801234.png)